![molecular formula C20H21NO4S B2853866 2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2379970-87-1](/img/structure/B2853866.png)
2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-6-phenyl-2-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-6-phenyl-2-azaspiro[33]heptane is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps. One common synthetic route starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-ylbenzenesulfonamide, which is then further reacted with various alkyl or aryl halides in the presence of N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain the final product .
Chemical Reactions Analysis
2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-6-phenyl-2-azaspiro[3.3]heptane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial agent and enzyme inhibitor.
Biological Studies: It has been investigated for its potential use in inhibiting the growth of pathogenic microbes and cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by coordinating with metal ions in the enzyme’s active site, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds include other benzenesulfonamides and benzodioxane derivatives. For example:
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine: This compound shares the benzodioxane moiety but differs in its overall structure and biological activity.
1-[(2,6-difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine: This compound also contains the benzenesulfonamide group and has been studied for its enzyme inhibitory properties.
The uniqueness of 2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-6-phenyl-2-azaspiro[3.3]heptane lies in its spirocyclic structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-6-phenyl-2-azaspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c22-26(23,17-6-7-18-19(10-17)25-9-8-24-18)21-13-20(14-21)11-16(12-20)15-4-2-1-3-5-15/h1-7,10,16H,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZXUCLPLMKOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC4(C3)CC(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
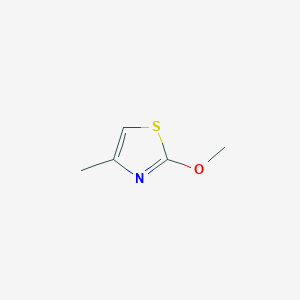
![methyl 3-({[(3,4-difluorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2853786.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2853788.png)
![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2853789.png)
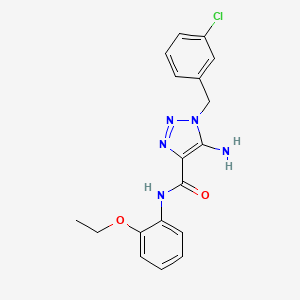
![methyl N-[4,5-dimethyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carbonyl]carbamate](/img/structure/B2853791.png)
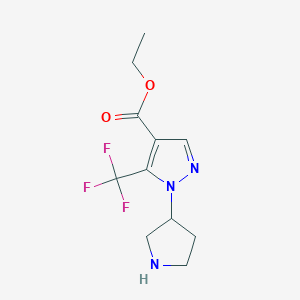
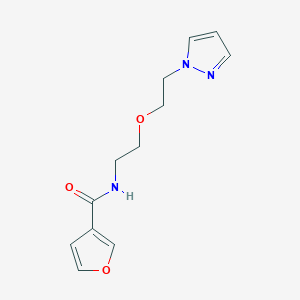
![2-Chloro-N-[[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2853797.png)
![1-(2-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2853798.png)
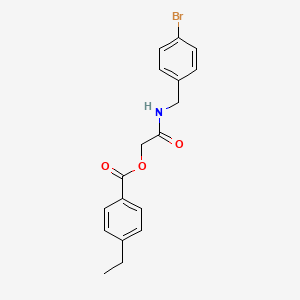
![7-(furan-2-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853802.png)
![11-Acetyl-6-butyl-4-(3-chloro-2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2853804.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2853806.png)
